molecular formula C12H15NO2 B051512 4-Phenylpiperidine-4-carboxylic acid CAS No. 3627-45-0

4-Phenylpiperidine-4-carboxylic acid

Cat. No. B051512
CAS RN: 3627-45-0
M. Wt: 205.25 g/mol
InChI Key: DZZGGKPKWGPNJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylpiperidine-4-carboxylic acid derivatives and related compounds involves several key methods, including solid-phase synthesis and the Ugi four-component reaction. For example, the Ugi reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, demonstrating an efficient route for synthesizing complex molecules like carfentanil and remifentanil in shorter times and better yields than previously described methods (Malaquin et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-Phenylpiperidine-4-carboxylic acid and its derivatives reveals the ability of these compounds to adopt specific conformations or be incorporated into larger molecular frameworks. For instance, asymmetric synthesis has shown that certain derivatives can be incorporated into a helical conformation, which is significant for understanding the structural versatility and potential applications of these compounds in designing peptidomimetics and other bioactive molecules (Schinnerl et al., 2003).

Chemical Reactions and Properties

4-Phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, highlighting its reactivity and potential utility in synthesizing a wide range of derivatives. For example, acylated 4-aminopiperidine-4-carboxylic acid residues have been explored for their binding interactions, demonstrating the compound's versatility in forming bioactive molecules with specific binding affinities (Kang et al., 2007).

Physical Properties Analysis

The physical properties of 4-Phenylpiperidine-4-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies on synthon polymorphism and pseudopolymorphism in co-crystals, for instance, provide insights into the solid-state behavior of these compounds, which is essential for their formulation and application in material science (Mukherjee & Desiraju, 2011).

Chemical Properties Analysis

The chemical properties of 4-Phenylpiperidine-4-carboxylic acid, including acidity/basicity, reactivity towards different reagents, and participation in various chemical reactions, are foundational for its use in synthesis and drug design. The study of its reaction with 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, demonstrating the compound's versatility and reactivity in forming amide bonds, a key reaction in pharmaceutical synthesis (Wang et al., 2018).

Scientific Research Applications

  • Material Science and Biochemistry : TOAC, a derivative of 4-aminopiperidine-4-carboxylic acid, is used as an effective β-turn and 310/α-helix inducer in peptides and as a rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).

  • Pharmaceutical Research : Acylated 4-aminopiperidine-4-carboxylic acid residues have been studied for potential binding interactions in the Grb2 SH2 domain-binding peptide, contributing to library compounds designed for exploring protein features (Kang et al., 2007).

  • Drug Synthesis : A method involving Ugi four-component reaction for preparing 4-aminopiperidine-4-carboxylic acid derivatives has been developed, leading to the synthesis of drugs like carfentanil and remifentanil (Malaquin et al., 2010).

  • Chemical Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, demonstrating its application in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Analgesic Research : The antinociceptive properties of ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (pethidine) were discovered in the late 1930s, highlighting its use for pain relief (Casy & Parfitt, 1986).

  • Stereochemistry : Novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles were synthesized from aziridines and transformed into constrained amino acids and amino alcohols (Vervisch et al., 2010).

Safety And Hazards

When handling 4-Phenylpiperidine-4-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidine derivatives, including 4-Phenylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZGGKPKWGPNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868772
Record name 4-Phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperidine-4-carboxylic acid

CAS RN

3627-45-0, 83949-32-0
Record name 4-Phenyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3627-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonipecotic acid, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-phenylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.768
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
DS Freeman, HB Gjika - Methods in Enzymology, 1982 - Elsevier
… Thus, when the phenylpiperidine nucleus was conjugated to a macromolecule through its heterocyclic ring nitrogen, the exposed 4phenylpiperidine-4-carboxylic acid ester portion of …
Number of citations: 1 www.sciencedirect.com
K Vervisch, M D'hooghe, KW Tornroos… - The Journal of Organic …, 2010 - ACS Publications
… Isolation of cis-2-carboxymethyl-1-(4-chlorobenzyl)-4-phenylpiperidine-4-carboxylic acid 17 was performed by crystallization from the resulting solution upon standing at room …
Number of citations: 42 pubs.acs.org
EL Way - Journal of the American Pharmaceutical Association, 1946 - Wiley Online Library
Isonipecaine, an isonipecotic acid derivative (1‐methyl‐4‐phenylpiperidine‐4‐car‐boxylic acid ethyl ester hydrochloride), was found to possess considerable local anesthetic properties…
Number of citations: 61 onlinelibrary.wiley.com
T Ercanli, BAL Nur Banu, ED ÖZDEMIR… - Rev. Roum …, 2016 - researchgate.net
Meperidine (a) is a narcotic analgesic which binds to opioid receptors, particularly µ receptor. The 4-phenylpiperidine series of compound meperidine possesses a rapid onset and short …
Number of citations: 4 www.researchgate.net
H RUBEN, AK ANDREASSEN - British Journal of Anaesthesia, 1951 - Elsevier
… Like morphine it has a piperidine ring (l-methyl-4-phenylpiperidine-4-carboxylic acid), and this probably accounts for its analgesic effects. However, on the other hand, like atropine it …
Number of citations: 15 www.sciencedirect.com
FF Yonkman - Annals of the New York Academy of Sciences, 1948 - Wiley Online Library
… In this sense, Demerol is akin to morphine since it, too, is a piperidine derivative; actually, by name, it is l-methyl4-phenylpiperidine-4-carboxylic acid. The similarity in terms of piperidine …
Number of citations: 25 nyaspubs.onlinelibrary.wiley.com
PW Nathan - British Medical Journal, 1952 - ncbi.nlm.nih.gov
… The drugs of the new series are: Pethidine (" dolantin,"" dolantal,"" demerol,"" meperi-dine") 1-methyl-4-phenylpiperidine-4-carboxylic-acid ethyl ester hydrochloride. Amidone (" …
Number of citations: 17 www.ncbi.nlm.nih.gov
DR Climenko, H Berg - The Journal of Urology, 1943 - auajournals.org
Demerol (1-methyl-4-phenylpiperidine 4-carbonic acid ethyl ester) was originally described by Schaumann and Eisleb1 as a pharmacologically active substance with an atropine-like …
Number of citations: 14 www.auajournals.org
D Nagarathnam, JM Wetzel, SW Miao… - Journal of medicinal …, 1998 - ACS Publications
… (a) 1-(2-Cyanoethyl)-4-phenylpiperidine-4-carboxylic Acid (28). To a solution of 4-phenyl-4-piperidinecarboxylic acid 4-methylbenzenesulfonate (19; 10 g, 26.5 mmol) and triethylamine (…
Number of citations: 70 pubs.acs.org
RL Clarke, A Mooradian, P Lucas… - Journal of the American …, 1949 - ACS Publications
In a recent paper by Gardner, Easton and Stevens2 reporting some new compounds related to methadone, the authors noted that 7-dimethyl-amino-a,-diphenylvaleric acid is converted …
Number of citations: 24 pubs.acs.org

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